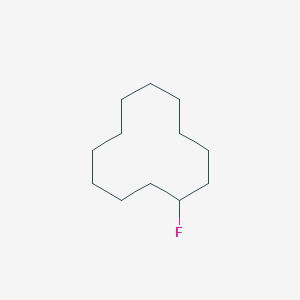
Fluorocyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorocyclododecane is a fluorinated derivative of cyclododecane, a cyclic hydrocarbon with twelve carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorocyclododecane can be synthesized through the halofluorination of cyclododecatriene, followed by hydrogenation. The reaction typically involves the use of N-bromosuccinimide and triethylamine trihydrofluoride as reagents . The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound involves the catalytic trimerization of butadiene to cyclododecatriene, followed by selective fluorination and hydrogenation . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Fluorocyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclododecanone.
Reduction: Reduction reactions can convert this compound to fluorocyclododecanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorinated cyclododecanone, fluorocyclododecanol, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Fluorocyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated polymers and other fluorinated compounds.
Biology: The compound is studied for its potential use in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of fluorocyclododecane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: The non-fluorinated parent compound, used as a temporary binder and in the production of Nylon 12.
Fluorocyclohexane: A smaller cyclic fluorinated compound with different physical and chemical properties.
Fluorocyclooctane: Another fluorinated cyclic hydrocarbon with eight carbon atoms.
Uniqueness
Fluorocyclododecane is unique due to its larger ring size and the presence of a fluorine atom, which imparts distinct chemical reactivity and physical properties. Its applications in various fields, from industrial production to scientific research, highlight its versatility and importance.
Properties
CAS No. |
61682-09-5 |
|---|---|
Molecular Formula |
C12H23F |
Molecular Weight |
186.31 g/mol |
IUPAC Name |
fluorocyclododecane |
InChI |
InChI=1S/C12H23F/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
InChI Key |
YGLXLZAFMMHICS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


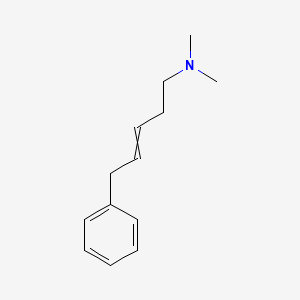
oxophosphanium](/img/structure/B14552291.png)
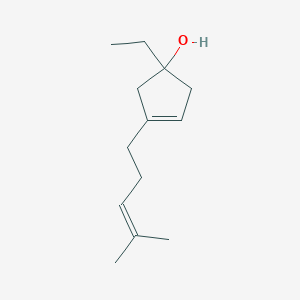
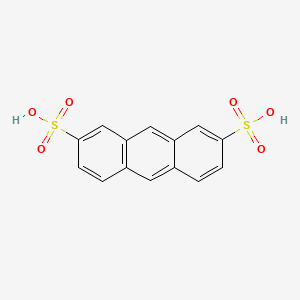
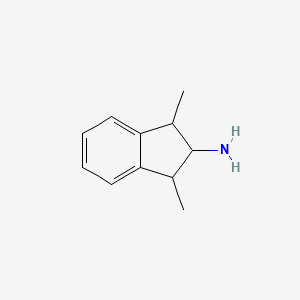
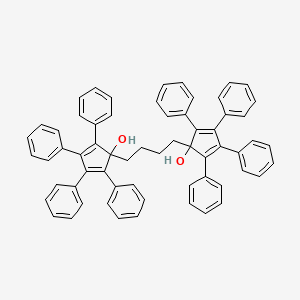
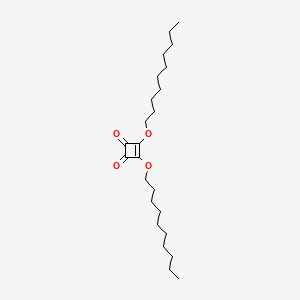
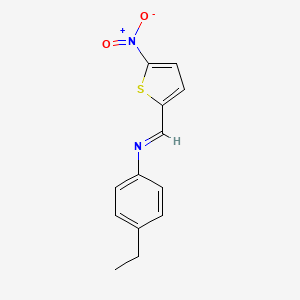
![2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride](/img/structure/B14552324.png)
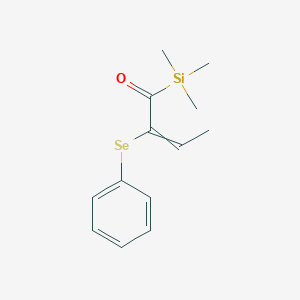
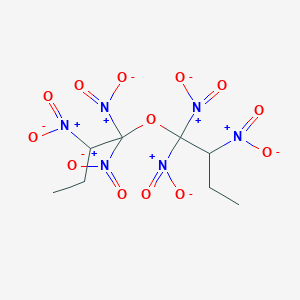
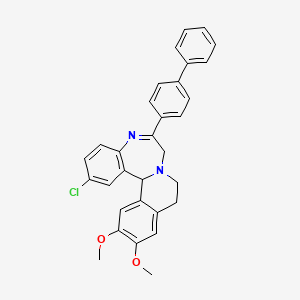
![3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione](/img/structure/B14552350.png)
![Acetamide, N-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]benzoyl]phenyl]-](/img/structure/B14552359.png)
